Cas no 2887-61-8 (2'-Hydroxybutyrophenone)
2'-Hydroxybutyrophenone is a versatile organic compound characterized by the presence of a hydroxyl group adjacent to a butyrophenone moiety. This structural feature enhances its reactivity, making it valuable as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, fragrances, and specialty chemicals. Its ability to undergo selective functionalization, such as alkylation or acylation, allows for the synthesis of complex derivatives. The compound exhibits moderate solubility in common organic solvents, facilitating its use in various reaction conditions. Its stability under controlled environments ensures consistent performance in synthetic applications. Researchers favor 2'-Hydroxybutyrophenone for its predictable reactivity and utility in constructing bioactive molecules.
2'-Hydroxybutyrophenone structure
Product Name:2'-Hydroxybutyrophenone
CAS No:2887-61-8
MF:C10H12O2
MW:164.201083183289
MDL:MFCD00020041
CID:43529
PubChem ID:76157
Update Time:2025-10-20
2'-Hydroxybutyrophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Hydroxyphenyl)butan-1-one
- 2'-Hydroxybutyrophenone
- 1-(2-hydroxyphenyl)-1-butanone
- 1-(2-Hydroxy-phenyl)-butan-1-on
- 1-(2-hydroxy-phenyl)-butan-1-one
- 1-Butanone,1-(2-hydroxyphenyl)
- 2’-hydroxybutyrophenone
- 2'-HYDROXY-6'-METHOXYCHALCONE 0.99
- 2-Hydroxybutyrophenone
- Butyrophenone,2'-hydroxy
- Fenjuntong
- 1-Butanone, 1-(2-hydroxyphenyl)-
- Butyrophenone, 2'-hydroxy-
- D3R09N552F
- 2 -Hydroxybutyrophenone
- 2-Butyrylphenol
- o-hydroxybutyrophenone
- PubChem21426
- 2-Hydroxy-5-nitrobutyrophenone
- GUDQIKIAWOAOFP-UHFFFAOYSA-N
- 1-(2-Hydroxyphenyl)-1-butanone #
- FCH837506
- AS-1
- NS00028566
- CS-0152466
- A18580
- MFCD00020041
- UNII-D3R09N552F
- CAA88761
- AS-12463
- FT-0656294
- Q27276053
- DTXSID10183070
- SCHEMBL289555
- EINECS 220-749-9
- AKOS006272584
- 2887-61-8
- AI3-11702
- W-107023
- D86507
- 2''-Hydroxybutyrophenone
- DTXCID20105561
-
- MDL: MFCD00020041
- Inchi: 1S/C10H12O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h3-4,6-7,12H,2,5H2,1H3
- InChI Key: GUDQIKIAWOAOFP-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1O)CCC
Computed Properties
- Exact Mass: 164.08400
- Monoisotopic Mass: 164.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: Colorless to light yellow
- Density: 1.0683
- Melting Point: 10°C
- Boiling Point: 251.67°C (rough estimate)
- Flash Point: 104.7 °C
- Refractive Index: 1.5379 (estimate)
- PSA: 37.30000
- LogP: 2.37500
- Vapor Pressure: No data available
2'-Hydroxybutyrophenone Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2'-Hydroxybutyrophenone Customs Data
- HS CODE:2914501900
- Customs Data:
China Customs Code:
2914501900Overview:
2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2'-Hydroxybutyrophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H822945-500g |
2'-Hydroxybutyrophenone |
2887-61-8 | ≥98% | 500g |
1,608.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H75290-100g |
1-(2-Hydroxyphenyl)butan-1-one |
2887-61-8 | 95% | 100g |
¥473.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H75290-25g |
1-(2-Hydroxyphenyl)butan-1-one |
2887-61-8 | 95% | 25g |
¥180.0 | 2023-09-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H192549-100g |
2'-Hydroxybutyrophenone |
2887-61-8 | 97% | 100g |
¥485.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H192549-25g |
2'-Hydroxybutyrophenone |
2887-61-8 | 97% | 25g |
¥185.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H192549-5g |
2'-Hydroxybutyrophenone |
2887-61-8 | 97% | 5g |
¥58.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H192549-500g |
2'-Hydroxybutyrophenone |
2887-61-8 | 97% | 500g |
¥1414.90 | 2023-09-02 | |
| eNovation Chemicals LLC | K97354-25g |
1-Butanone, 1-(2-hydroxyphenyl)- |
2887-61-8 | 97% | 25g |
$150 | 2024-05-23 | |
| abcr | AB497130-1 g |
2'-Hydroxybutyrophenone; 98% |
2887-61-8 | 1g |
€207.60 | 2023-04-19 | ||
| abcr | AB497130-5 g |
2'-Hydroxybutyrophenone; 98% |
2887-61-8 | 5g |
€541.30 | 2023-04-19 |
2'-Hydroxybutyrophenone Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:2887-61-8)2'-Hydroxybutyrophenone
Order Number:A18580
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:06
Price ($):312.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:2887-61-8)2'-Hydroxybutyrophenone
Order Number:sfd21718
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
Email:sales2@senfeida.com
2'-Hydroxybutyrophenone Related Literature
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1. Synthesis, structure and metal redox of new VO3+ and VO2+ complexes incorporating mixed tridentate–bidentate bindingJoydip Chakravarty,Somnath Dutta,Aparna Dey,Animesh Chakravorty J. Chem. Soc. Dalton Trans. 1994 557
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Sennimalai Ramya,Manickam Paulpandi,Krishnamoorthy Kavithaa,Thiruvenkataswamy Saranya,Harysh Winster,Vellingiri Balachandar,Arul Narayanasamy New J. Chem. 2021 45 17847
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Seung Hwan Son,Yang Yil Cho,Hyung-Seok Yoo,Soo Jin Lee,Young Min Kim,Hyu Jeong Jang,Dong Hwan Kim,Jeong-Won Shin,Nam-Jung Kim RSC Adv. 2021 11 14000
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4. 596. The Fries rearrangement. Part V. Effect of the ring substituent and the acyl groupN. M. Cullinane,B. F. R. Edwards J. Chem. Soc. 1958 2926
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M. Clarke,D. Woodcock J. Chem. Soc. 1962 519
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